molecular formula C14H14N4O2 B2698208 (2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one CAS No. 338414-16-7

(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one

Cat. No.: B2698208
CAS No.: 338414-16-7
M. Wt: 270.292
InChI Key: AKDFNRBKIOVVTO-URWADJDRSA-N
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Description

The compound (2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one features a propan-1-one core substituted with a furan-2-yl group at position 1 and two hydrazinylidene moieties at positions 2 and 3. The hydrazinylidene groups are further functionalized with a 3-methylphenyl substituent and a hydrazine unit, respectively. Its stereochemistry is defined by the (2E,3E)-configuration, confirmed via single-crystal X-ray diffraction (SC-XRD) in analogous compounds .

Synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl precursors. For instance, similar Schiff base compounds are synthesized via reactions of aldehydes with amines or hydrazines under basic conditions . Structural characterization employs spectroscopic techniques (NMR, IR) and SC-XRD, refined using programs like SHELXL and OLEX2 .

Properties

IUPAC Name

(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[(3-methylphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-10-4-2-5-11(8-10)17-18-12(9-16-15)14(19)13-6-3-7-20-13/h2-9,17H,15H2,1H3/b16-9+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDFNRBKIOVVTO-URWADJDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C=NN)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C=N\N)/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one , hereafter referred to as FHP , is a hydrazone derivative featuring a furan moiety and multiple hydrazine groups. This structural configuration suggests potential biological activity, particularly in the context of medicinal chemistry. This article reviews the biological activity of FHP, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

FHP is characterized by the following molecular features:

  • Molecular Formula: C16_{16}H16_{16}N4_{4}O
  • Molecular Weight: 284.32 g/mol
  • IUPAC Name: this compound

The biological activity of FHP can be attributed to its ability to interact with various biological targets. The presence of hydrazine and furan groups allows for potential interactions with enzymes and receptors. Preliminary studies suggest that FHP may act as an inhibitor of key enzymes involved in disease processes, such as:

  • Proteases : Inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) has been indicated in related compounds with similar structures .

Antiviral Activity

Recent research has highlighted the potential antiviral properties of compounds structurally related to FHP. For instance, derivatives containing furan and hydrazine moieties have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC50_{50} values ranging from 1.55 μM to 10.76 μM . This suggests that FHP may possess similar antiviral activity, warranting further investigation.

Anticancer Properties

Hydrazone derivatives have been extensively studied for their anticancer properties. Compounds similar to FHP have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

CompoundCell LineIC50_{50} (μM)Mechanism
FHPHeLaTBDApoptosis induction
F8-S43Vero10.76Protease inhibition
F8-B6MDCK1.57Covalent inhibition

Study 1: Antiviral Efficacy

A study on related furan-based hydrazones evaluated their effectiveness against SARS-CoV-2 Mpro. The compound F8-S43 exhibited significant inhibitory activity with an IC50_{50} value of 10.76 μM, indicating that similar compounds like FHP could be explored for antiviral applications .

Study 2: Cytotoxicity Assessment

In vitro studies on hydrazone derivatives revealed their cytotoxic effects on cancer cell lines such as HeLa and MCF7. These studies demonstrated that modifications in the hydrazine structure could enhance anticancer activity, suggesting a promising avenue for further research on FHP.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of α,β-unsaturated ketones with hydrazinylidene substituents. Key analogues include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound C₁₉H₁₇N₃O₂ Furan-2-yl, 3-methylphenyl 327.36 Dual hydrazinylidene groups, E/Z isomerism, hydrogen-bonding capability
(2E,3E)-1-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)propan-1-one C₁₅H₁₀BrCl₂N₃O₂ 4-Bromophenyl, 3,5-dichlorophenyl 415.07 Electron-withdrawing substituents enhance stability but reduce solubility
(E)-1-(3-Nitrophenyl)-2-({5-[(1E)-2-(3-nitrophenyl)hydrazin-1-ylidenemethyl]-2-thienyl}methylidene)hydrazine C₁₆H₁₁N₅O₄S 3-Nitrophenyl, thienyl 369.35 Nitro groups increase polarity; thienyl enhances π-conjugation
(2E)-1-(4-Methoxyphenyl)-3-hydrazinylidenepropan-1-one C₁₆H₁₅N₃O₃ 4-Methoxyphenyl 297.31 Methoxy group improves solubility via hydrogen bonding

Substituent Impact:

  • Electron-withdrawing groups (e.g., nitro in , chloro in ) stabilize the α,β-unsaturated system but reduce solubility in polar solvents.
  • Heterocyclic groups (furan, thiophene) contribute to π-conjugation and influence optical properties .

Physicochemical Properties

  • Solubility: The target compound’s furan and 3-methylphenyl groups balance hydrophobicity and polarity, offering moderate solubility in DMSO or chloroform. In contrast, nitro-substituted analogues (e.g., ) exhibit lower solubility due to increased polarity .
  • Thermal Stability: Hydrazinylidene derivatives generally decompose above 200°C. Bromo- and chloro-substituted compounds (e.g., ) show higher thermal stability due to halogenated aryl groups .

Hydrogen Bonding and Crystal Packing

The target compound’s crystal structure likely involves C–H···O and N–H···O interactions, as observed in related hydrazinylidene derivatives . For example:

  • In analogous triazole derivatives, parallel molecular layers are stabilized by C–H···O interactions .
  • Nitro-substituted compounds form dimeric structures via N–H···O hydrogen bonds, enhancing crystalline order .

Q & A

Q. What experimental and computational tools reconcile conflicting solubility data?

  • Methodological Answer :
  • Experimental : Use shake-flask method with UV-Vis quantification across solvents (e.g., water, DMSO) .
  • Computational : Predict logP and solubility via COSMO-RS or ALOGPS .
  • Cohort Validation : Compare results across multiple labs to rule out instrumentation bias .

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